

The Zwitterionic Nature of 2-Diazoniobenzoate: A Technical Guide

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Compound of Interest

Compound Name: 2-Diazoniobenzoate

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This in-depth technical guide explores the core characteristics of **2-diazoniobenzoate**, a pivotal intermediate in organic synthesis. This document provides a comprehensive overview of its zwitterionic nature, supported by available data, detailed experimental protocols for its synthesis, and visualizations of its structure and reactivity.

Introduction

2-Diazoniobenzoate, also known as benzenediazonium-2-carboxylate, is an aromatic organic compound with the chemical formula $C_7H_4N_2O_2$.^[1] It is structurally characterized by a benzene ring substituted with a diazonium group ($-N_2^+$) at the 2-position and a carboxylate group ($-COO^-$) at the 1-position.^[2] This unique arrangement of a positively charged diazonium group adjacent to a negatively charged carboxylate group confers a zwitterionic, or inner salt, character to the molecule. This internal charge separation significantly influences its stability, solubility, and reactivity.

Notably, **2-diazoniobenzoate** is a highly reactive and potentially explosive compound, particularly in its dry, solid state.^{[3][4]} It is a crucial precursor for the in-situ generation of benzyne (1,2-didehydrobenzene), a highly reactive intermediate widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.^{[2][5][6]} The thermal decomposition of **2-diazoniobenzoate** proceeds via the concerted elimination of nitrogen gas (N_2) and carbon dioxide (CO_2).^{[5][7]}

Physicochemical Properties

The inherent zwitterionic nature of **2-diazoniobenzoate** dictates its physical and chemical properties. While extensive experimental data is not readily available in the literature, computed properties provide valuable insights.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1]
Molecular Weight	148.12 g/mol	[1]
IUPAC Name	2-diazoniobenzoate	[1]
CAS Number	1608-42-0	[1]
Appearance	Colorless crystalline solid	
Solubility in Organics	Insoluble	[3]
Computed Properties		
XLogP3	2.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	148.027277375 Da	[1]
Complexity	200	[1]

Zwitterionic Structure and Spectroscopic Evidence

The zwitterionic structure of **2-diazoniobenzoate** is the cornerstone of its chemical behavior. The formal positive charge on the diazonium group and the negative charge on the carboxylate group are key features.

Infrared (IR) Spectroscopy

While a complete, assigned experimental IR spectrum for zwitterionic **2-diazoniobenzoate** is not readily available, the expected characteristic absorption bands would provide strong evidence for its structure. The diazonium group ($\text{N}\equiv\text{N}^+$) typically exhibits a strong, sharp absorption in the region of $2300\text{--}2240\text{ cm}^{-1}$. The carboxylate group (COO^-) would show a strong asymmetric stretching vibration between $1650\text{--}1550\text{ cm}^{-1}$ and a weaker symmetric stretching vibration near 1400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR spectra of **2-diazoniobenzoate** are not widely reported. However, based on related diazonium compounds, the aromatic protons would be expected to appear in the range of $7.0\text{--}8.5\text{ ppm}$. In ^{13}C NMR, the carbon atom attached to the diazonium group is expected to be significantly deshielded.[8] The carboxylate carbon would typically appear in the range of $160\text{--}180\text{ ppm}$.

UV-Visible Spectroscopy

The UV-Vis spectrum of the precursor, anthranilic acid, shows absorption maxima that are altered upon diazotization.[9] The formation of the diazonium salt introduces a new chromophore, which is expected to absorb in the UV region. Evidence from flash photolysis of solid **2-diazoniobenzoate** suggests a transient absorption band around 245 nm , which has been tentatively assigned to the resulting benzyne.[5]

Experimental Protocols

The synthesis of **2-diazoniobenzoate** is a well-established procedure, though it requires careful handling due to the explosive nature of the product. The following protocol is adapted from Organic Syntheses.

Synthesis of Benzenediazonium-2-carboxylate

Materials:

- Anthranilic acid
- Amyl nitrite
- Tetrahydrofuran (THF)

- 1,2-Dichloroethane
- Ice

Procedure:

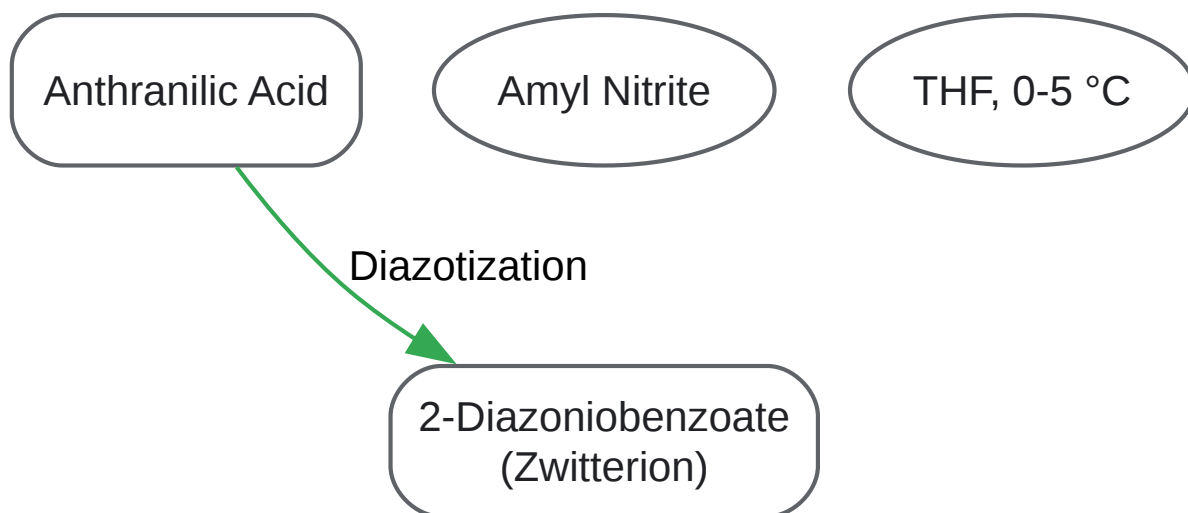
- In a fume hood and behind a safety shield, dissolve anthranilic acid in tetrahydrofuran in a beaker equipped with a magnetic stirrer and a thermometer.
- Cool the solution in an ice-water bath.
- Slowly add amyl nitrite to the stirred solution. An exothermic reaction will occur; maintain the temperature between 15-20 °C.
- Continue stirring in the ice bath for 1-1.5 hours. A tan-colored precipitate of benzenediazonium-2-carboxylate will form.
- Collect the product by suction filtration using a Büchner funnel. Caution: Do not allow the filter cake to become dry, as it is explosive.
- Wash the filter cake with cold tetrahydrofuran until the washings are colorless.
- Wash the filter cake with 1,2-dichloroethane to remove the THF.
- The resulting solvent-wet solid is used directly in subsequent reactions without drying.

Mandatory Visualizations

Zwitterionic Structure of 2-Diazoniobenzoate

Caption: Zwitterionic structure of **2-diazoniobenzoate**.

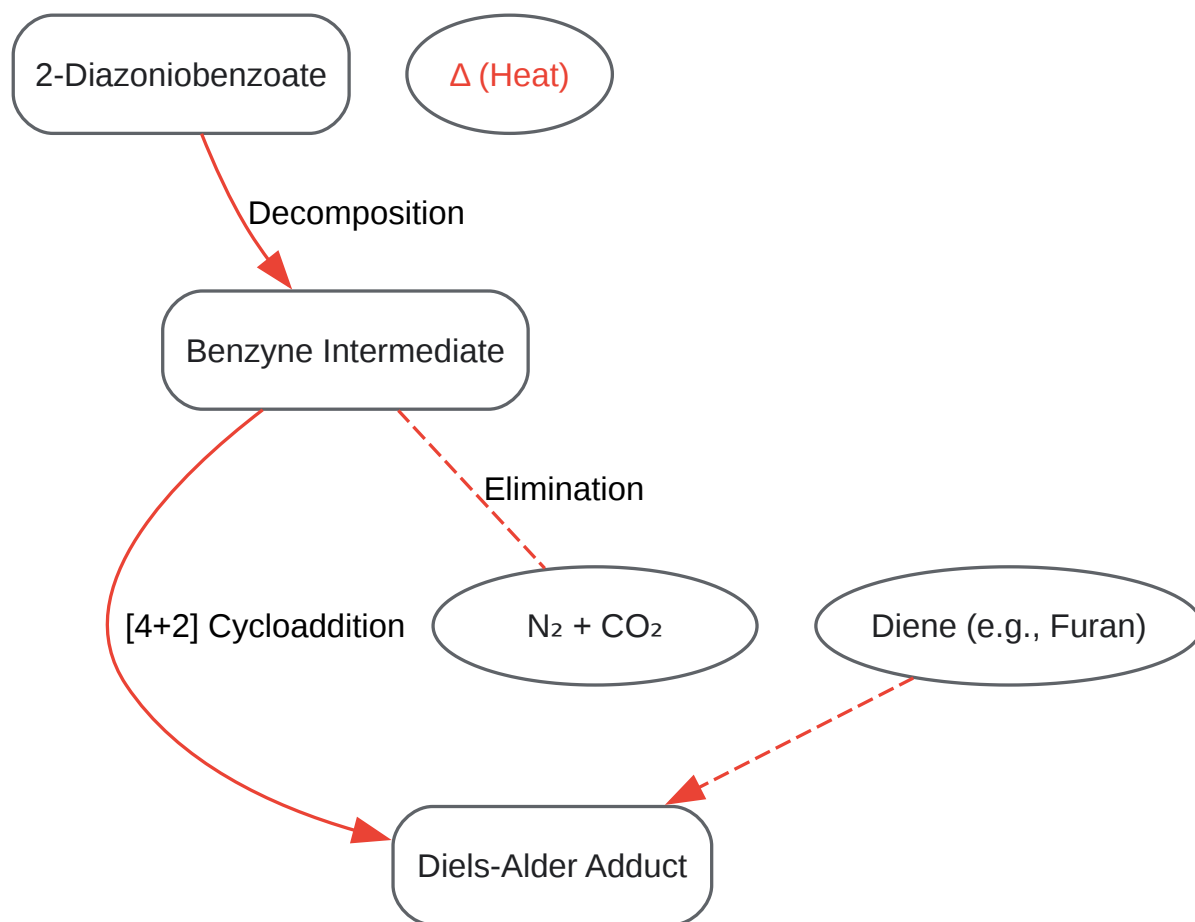
Synthesis of 2-Diazoniobenzoate from Anthranilic Acid



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Caption: Synthesis of **2-diazoniobenzoate**.

Decomposition to Benzyne and Subsequent Diels-Alder Reaction



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Caption: Benzyne formation and reaction.

Conclusion

2-Diazoniobenzoate is a fascinating and synthetically valuable molecule whose zwitterionic nature is central to its properties and reactivity. While a comprehensive experimental dataset remains to be fully compiled in publicly accessible literature, the available structural and synthetic information provides a strong foundation for its use in research and development. Its role as a readily accessible precursor to the benzyne intermediate ensures its continued importance in the construction of complex molecular architectures. Researchers and drug development professionals should proceed with a thorough understanding of its reactive and hazardous nature, adhering to strict safety protocols during its synthesis and handling.

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